NSC632839

Descripción

Propiedades

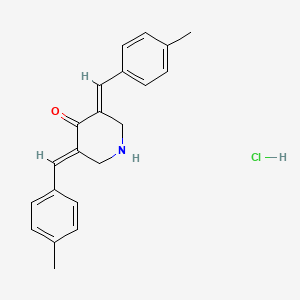

IUPAC Name |

(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO.ClH/c1-15-3-7-17(8-4-15)11-19-13-22-14-20(21(19)23)12-18-9-5-16(2)6-10-18;/h3-12,22H,13-14H2,1-2H3;1H/b19-11+,20-12+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKZLTXPTLIWOJ-BYCVLTJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2CNCC(=CC3=CC=C(C=C3)C)C2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10417701 |

Source

|

| Record name | NSC632839 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157654-67-6 |

Source

|

| Record name | NSC632839 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10417701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 157654-67-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of NSC632839: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of NSC632839, a small molecule inhibitor with significant anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pathways modulated by this compound.

Core Mechanism: Dual Inhibition of Deubiquitinases and DeSUMOylases

This compound functions as a nonselective isopeptidase inhibitor, targeting both the deubiquitinase (DUB) and deSUMOylase families of enzymes.[1][2][3] This dual inhibitory action leads to the accumulation of polyubiquitinated and polysumoylated proteins within the cell, disrupting cellular homeostasis and triggering downstream anti-tumor effects.[1][4]

The primary targets of this compound that have been identified include:

-

Ubiquitin-Specific Protease 15 (USP15) [4]

The inhibition of these enzymes disrupts the ubiquitin-proteasome system and the SUMOylation pathway, which are critical for the regulation of protein stability and function.

Quantitative Data on Inhibitory Activity and Cellular Effects

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Enzymatic Inhibition

| Target Enzyme | EC50 / IC50 (µM) | Assay Type |

| USP2 | 45 ± 4 | Cell-free |

| USP7 | 37 ± 1 | Cell-free |

| SENP2 | 9.8 ± 1.8 | Cell-free |

Data compiled from multiple sources.[1][2][3][5]

Table 2: Cellular Anti-Proliferative and Apoptotic Activity

| Cell Line | Effect | IC50 (µM) |

| E1A | Apoptosis Induction | 15.65 |

| E1A/C9DN | Apoptosis Induction | 16.23 |

| PC3 (Prostate Cancer) | Anti-proliferative | 1.9 |

| LNCaP (Prostate Cancer) | Anti-proliferative | 3.1 |

| CCD-1072Sk (Normal Fibroblast) | Anti-proliferative | 17.7 |

Data compiled from multiple sources.[5][6][7]

Signaling Pathways Modulated by this compound

This compound instigates a cascade of cellular events primarily through the accumulation of ubiquitinated proteins, leading to proteotoxic stress and the activation of apoptotic and cell cycle arrest pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis.[4][5] Its mechanism involves the stabilization of pro-apoptotic proteins and the activation of caspase cascades.

Mitotic Arrest and Cell Cycle Inhibition

In esophageal squamous cell carcinoma (ESCC) cells, this compound has been shown to induce mitotic arrest.[4] This is characterized by the formation of multipolar spindles and activation of the spindle assembly checkpoint (SAC).

Induction of Autophagy

This compound can also trigger a pro-survival autophagic response in some cancer cells.[1][4] This suggests that combination therapies with autophagy inhibitors could enhance the anti-cancer efficacy of this compound.[1][4]

Detailed Experimental Protocols

In Vitro Deubiquitinase/DeSUMOylase Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound against purified USP2, USP7, and SENP2.

Materials:

-

Purified recombinant human USP2, USP7, and SENP2 enzymes.

-

Fluorogenic substrate: Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) for DUBs, and SUMO-AMC for deSUMOylases.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT.

-

This compound stock solution in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the microplate.

-

Add 10 µL of the respective enzyme (USP2, USP7, or SENP2) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate (Ub-AMC or SUMO-AMC) to each well.

-

Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.

-

Calculate the reaction velocity for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cell Proliferation Assay (Crystal Violet Staining)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., PC3, LNCaP) and a normal cell line (e.g., CCD-1072Sk).

-

Complete cell culture medium.

-

This compound stock solution in DMSO.

-

96-well cell culture plates.

-

Crystal Violet solution (0.5% in 25% methanol).

-

10% acetic acid.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control (DMSO).

-

After incubation, remove the medium and gently wash the cells with PBS.

-

Fix the cells with 100 µL of methanol (B129727) for 10 minutes.

-

Remove the methanol and stain the cells with 100 µL of Crystal Violet solution for 20 minutes at room temperature.

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

-

Cancer cell lines (e.g., Kyse30, Kyse450).

-

Complete cell culture medium.

-

This compound stock solution in DMSO.

-

Annexin V-FITC Apoptosis Detection Kit.

-

Flow cytometer.

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentration for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Quantify the percentage of apoptotic cells in the treated and untreated samples.

Conclusion

This compound is a multi-targeted agent that disrupts fundamental cellular processes by inhibiting deubiquitinating and deSUMOylating enzymes. Its ability to induce apoptosis and mitotic arrest in cancer cells highlights its potential as a therapeutic candidate. Further investigation into its in vivo efficacy and the development of more selective derivatives are warranted to fully explore its clinical utility. The pro-survival autophagic response also suggests a promising avenue for combination therapies. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, offering a solid foundation for future research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | DUB | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound suppresses esophageal squamous cell carcinoma cell proliferation in vitro by triggering spindle assembly checkpoint-mediated mitotic arrest and CREB-Noxa-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

NSC632839: An In-depth Technical Guide for Researchers

COMPOUND AT A GLANCE

| Identifier | Value |

| NSC ID | 632839 |

| Alternate Names | F6, Ubiquitin Isopeptidase Inhibitor II |

| CAS Number | 157654-67-6 |

| Chemical Formula | C₂₁H₂₁NO · HCl |

| Molecular Weight | 339.9 g/mol |

| Mechanism of Action | Nonselective inhibitor of ubiquitin-specific proteases (USPs) and SUMO-specific proteases (SENPs). |

Introduction

NSC632839 is a small molecule compound that has garnered significant interest in the field of cancer research due to its role as a nonselective inhibitor of isopeptidases. Initially identified for its ability to induce apoptosis, further studies have elucidated its function as a dual inhibitor of both deubiquitinating enzymes (DUBs) and deSUMOylating enzymes. This guide provides a comprehensive technical overview of this compound, summarizing its biochemical activity, mechanism of action, and relevant experimental protocols for its study.

Biochemical Activity and Potency

This compound exhibits inhibitory activity against multiple members of the ubiquitin-specific protease (USP) and SUMO-specific protease (SENP) families. The compound has been shown to be more potent against SENP2 compared to USP2 and USP7. Additionally, this compound has demonstrated cytotoxic and anti-proliferative effects across various cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition of this compound

| Target Enzyme | EC₅₀ (µM) | Assay Type |

| USP2 | 45 ± 4 | Cell-free enzymatic assay |

| USP7 | 37 ± 1 | Cell-free enzymatic assay |

| SENP2 | 9.8 ± 1.8 | Cell-free enzymatic assay |

Table 2: Cytotoxicity (IC₅₀) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| E1A | - | 15.65 |

| E1A/C9DN | - | 16.23 |

| PC3 | Prostate Cancer | 1.9 |

| LNCaP | Prostate Cancer | 3.1 |

| Kyse30 | Esophageal Squamous Cell Carcinoma | Not specified |

| Kyse450 | Esophageal Squamous Cell Carcinoma | Not specified |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily centered on the disruption of the ubiquitin-proteasome system and SUMOylation pathways. This leads to cell cycle arrest and the induction of apoptosis.

Inhibition of Deubiquitinating and DeSUMOylating Enzymes

By inhibiting DUBs such as USP2 and USP7, and the deSUMOylase SENP2, this compound leads to the accumulation of polyubiquitinated and SUMOylated proteins. This disruption of normal protein turnover and signaling can trigger cellular stress and apoptosis.

Induction of Apoptosis

This compound induces apoptosis through an apoptosome-independent pathway. A key mechanism involves the upregulation of the pro-apoptotic protein Noxa and the downregulation or cleavage of the anti-apoptotic protein Mcl-1. This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, mitochondrial fragmentation, and subsequent activation of caspases. In some cancer types, such as esophageal squamous cell carcinoma, this compound has been shown to induce mitotic arrest by activating the spindle assembly checkpoint, which then leads to CREB-Noxa-mediated apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Enzyme Inhibition Assay

This protocol is adapted from the methods used to determine the EC₅₀ values for USP2, USP7, and SENP2.

Objective: To quantify the inhibitory effect of this compound on purified isopeptidases.

Materials:

-

Purified recombinant human USP2, USP7, and SENP2

-

Fluorogenic substrates: Ub-PLA₂ (for USPs), SUMO3-PLA₂ (for SENP2)

-

NBD C6-HPC (fluorescent phospholipid substrate for PLA₂)

-

This compound

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

96-well black microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

-

In a 96-well plate, add the purified enzyme (e.g., 40 nM USP2 or USP7, or 20 nM SENP2) to each well.

-

Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells and pre-incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding an equal volume of the fluorogenic substrate mixture (e.g., 60 nM Ub-PLA₂ and 40 µM NBD C6-HPC for USPs, or 20 nM SUMO3-PLA₂ and 40 µM NBD C6-HPC for SENP2).

-

Measure the relative fluorescence units (RFU) at a single time point within the initial linear range of the reaction (e.g., 50 minutes for USPs, 30 minutes for SENP2).

-

Normalize the data with a positive control (enzyme + vehicle) as 0% inhibition and a negative control (enzyme + a known potent inhibitor like NEM) as 100% inhibition.

-

Calculate the EC₅₀ values by fitting the data to a dose-response curve.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

4.2.1. Crystal Violet Staining

Materials:

-

Cancer cell lines (e.g., PC3, LNCaP)

-

Complete culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Crystal violet solution (0.5% in 20% methanol)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 48 hours).

-

Wash the cells with PBS.

-

Fix the cells with a suitable fixative (e.g., methanol) for 10-15 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the stain with a solvent (e.g., methanol (B129727) or a solution of 0.1 M sodium citrate (B86180) in 50% ethanol).

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

4.2.2. Colony Formation Assay

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Crystal violet solution

Procedure:

-

Seed cells in 6-well plates at a low density (e.g., 300-500 cells per well).

-

Treat the cells with this compound at various concentrations.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash, fix, and stain the colonies with crystal violet as described above.

-

Count the number of colonies (typically those with >50 cells) in each well.

Apoptosis and Cell Cycle Analysis

Objective: To assess the induction of apoptosis and cell cycle arrest by this compound.

4.3.1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

4.3.2. Propidium Iodide Staining for Cell Cycle Analysis

Materials:

-

Cancer cell lines

-

This compound

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for a specified duration (e.g., 24 hours).

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

NSC63

NSC632839: A Technical Guide to its Core Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC632839 is a small molecule inhibitor with demonstrated anti-cancer properties. It functions as a non-selective isopeptidase inhibitor, concurrently targeting both the deubiquitinating (DUB) and desumoylating machinery crucial for cellular homeostasis. This technical guide provides an in-depth overview of the core molecular targets of this compound, detailing its mechanism of action, impact on key signaling pathways, and experimental data. The information is presented to support further research and drug development efforts centered on this compound.

Core Molecular Targets of this compound

This compound exerts its biological effects by inhibiting a specific subset of isopeptidases, enzymes that cleave ubiquitin and ubiquitin-like modifiers (such as SUMO) from substrate proteins. The primary and most well-characterized molecular targets of this compound are:

-

Ubiquitin Specific Peptidase 2 (USP2): A deubiquitinating enzyme involved in various cellular processes, including cell cycle regulation and signal transduction.

-

Ubiquitin Specific Peptidase 7 (USP7): A key deubiquitinase that regulates the stability of numerous proteins, including the tumor suppressor p53 and its E3 ligase, MDM2.

-

Sentrin/SUMO-specific protease 2 (SENP2): A desumoylating enzyme that removes SUMO (Small Ubiquitin-like Modifier) from target proteins, playing a role in processes such as transcriptional regulation and protein stability.

The inhibitory action of this compound on these enzymes leads to the accumulation of ubiquitinated and sumoylated proteins, disrupting normal cellular processes and ultimately triggering cell death in cancer cells.

Quantitative Data: Inhibitory Activity

The efficacy of this compound against its primary targets has been quantified through various in vitro and cell-based assays. The following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Enzyme Inhibition

| Target | IC50 / EC50 (µM) | Assay Type | Reference |

| USP2 | 45 ± 4 | Ub-PLA2 cleavage assay | [1] |

| USP7 | 37 ± 1 | Ub-PLA2 cleavage assay | [1] |

| SENP2 | 9.8 ± 1.8 | SUMO-PLA2 cleavage assay | [1] |

Table 2: Cell-Based Activity

| Cell Line | IC50 (µM) | Assay Type | Reference |

| PC3 (Prostate Cancer) | 1.9 | Crystal Violet Staining | [2] |

| LNCaP (Prostate Cancer) | 3.1 | Crystal Violet Staining | [2] |

| CCD-1072Sk (Normal Fibroblast) | 17.7 | Crystal Violet Staining | [2] |

| E1A (Transformed Cells) | 15.65 | Apoptosis Assay | [3] |

| E1A/C9DN (Transformed Cells) | 16.23 | Apoptosis Assay | [3] |

Signaling Pathways Modulated by this compound

By inhibiting USP2, USP7, and SENP2, this compound instigates a cascade of downstream cellular events, primarily culminating in cell cycle arrest and apoptosis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[2] This is achieved through the disruption of the ubiquitin-proteasome system, leading to the stabilization of pro-apoptotic proteins. A key pathway implicated is the CREB-Noxa axis.[4] Inhibition of deubiquitinases by this compound leads to the activation of the transcription factor CREB, which in turn upregulates the expression of the pro-apoptotic protein Noxa, a member of the Bcl-2 family. This ultimately triggers the intrinsic apoptotic pathway.[4]

M-Phase Cell Cycle Arrest

A significant effect of this compound on cancer cells is the induction of cell cycle arrest in the M phase.[4] This is mediated by the activation of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis.[4] Treatment with this compound disrupts the formation of the mitotic spindle, leading to the activation of the SAC and a prolonged mitotic arrest.[5] This sustained arrest ultimately triggers apoptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

IC50 Determination by Crystal Violet Staining

This assay is used to determine the concentration of this compound that inhibits cell growth by 50%.

-

Cell Seeding: Seed cells (e.g., PC3, LNCaP, CCD-1072Sk) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 hours).

-

Staining:

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with a suitable fixative (e.g., methanol).

-

Stain the cells with 0.5% crystal violet solution for 10-20 minutes.

-

-

Quantification:

-

Wash the plates with water to remove excess stain and allow them to dry.

-

Solubilize the stain with a solubilizing agent (e.g., 10% acetic acid or methanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Plot the absorbance values against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach.

-

Treatment: Treat the cells with this compound at a specific concentration (e.g., IC50) for a defined period (e.g., 24 hours).

-

Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 7-14 days to allow for colony formation.

-

Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with methanol.

-

Stain with 0.5% crystal violet solution.

-

-

Quantification: Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.

In Vitro Deubiquitinase and Desumoylase Activity Assays

These assays directly measure the inhibitory effect of this compound on its purified enzyme targets. A common method involves using a ubiquitin or SUMO-conjugated reporter enzyme.

-

Reagents:

-

Purified recombinant enzymes (USP2, USP7, or SENP2).

-

Substrate: Ubiquitin-Phospholipase A2 (Ub-PLA2) for DUBs or SUMO-Phospholipase A2 (SUMO-PLA2) for desumoylases.

-

Fluorescent PLA2 substrate.

-

This compound.

-

-

Procedure:

-

Pre-incubate the purified enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding the Ub-PLA2 or SUMO-PLA2 substrate.

-

The isopeptidase cleaves the ubiquitin/SUMO, activating PLA2.

-

Activated PLA2 cleaves the fluorescent substrate, generating a measurable signal.

-

-

Data Analysis: Measure the fluorescence over time and calculate the enzyme activity. Plot the activity against the inhibitor concentration to determine the EC50 value.

Conclusion

This compound is a multi-targeted isopeptidase inhibitor with significant potential as an anti-cancer agent. Its ability to simultaneously inhibit key deubiquitinating and desumoylating enzymes, USP2, USP7, and SENP2, leads to the disruption of critical cellular pathways controlling cell cycle progression and survival. The induction of apoptosis and M-phase arrest in cancer cells highlights its therapeutic promise. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound and the development of more selective inhibitors targeting these crucial cellular pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound suppresses esophageal squamous cell carcinoma cell proliferation in vitro by triggering spindle assembly checkpoint-mediated mitotic arrest and CREB-Noxa-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

NSC632839 as a Deubiquitinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC632839 is a small molecule compound initially identified as an inhibitor of isopeptidases.[1][2] It functions as a broad-spectrum, non-selective inhibitor targeting both deubiquitinating enzymes (DUBs) and deSUMOylases.[1] This dual activity disrupts the ubiquitin-proteasome system, leading to the accumulation of polyubiquitinated proteins and triggering distinct cellular responses, including apoptosis and mitotic arrest.[1][3][4] Its potential as an anti-cancer agent has been demonstrated in several cancer cell lines, making it a compound of significant interest in drug discovery and development.[4][5]

Mechanism of Action

This compound exerts its biological effects by inhibiting the activity of multiple isopeptidases. It has been shown to inhibit the deubiquitinating enzymes USP2 and USP7, and has also been reported to inhibit USP15 and UCHL1.[1][3] In addition to its DUB inhibitory activity, this compound is a potent inhibitor of the deSUMOylase SENP2.[2][3][6][7] This inhibition of both deubiquitination and deSUMOylation pathways leads to the accumulation of ubiquitinated and SUMOylated proteins, which in turn initiates downstream cellular events.

The primary outcomes of this compound treatment in cancer cells include:

-

Induction of Apoptosis : The compound triggers a unique apoptotic pathway that is Bcl-2-dependent but apoptosome-independent.[8][9] This involves the upregulation of the BH3-only protein Noxa, stabilization of the IAP antagonist Smac, and activation of caspase-3 and caspase-7.[2][3]

-

Mitotic Arrest : In esophageal squamous cell carcinoma cells, this compound induces the formation of multipolar spindles, which activates the Spindle Assembly Checkpoint (SAC), leading to mitotic arrest in the G2/M phase.[4]

-

Induction of Autophagy : Treatment with this compound can also trigger pro-survival autophagy, and combining it with autophagy inhibitors has been shown to enhance its apoptotic effects.[1][4]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against several purified enzymes and in various cancer cell lines. The data is summarized in the table below for easy comparison.

| Target/Cell Line | Assay Type | Inhibitory Concentration (IC50/EC50) | Reference |

| Purified Enzymes | |||

| USP2 | Cell-free assay | 45 ± 4 µM (EC50) | [1][3][7][10] |

| USP7 | Cell-free assay | 37 ± 1 µM (EC50) | [1][3][7][10] |

| SENP2 | Cell-free assay | 9.8 ± 1.8 µM (EC50) | [1][3][7][10] |

| Cell Lines | |||

| E1A Cells | Apoptosis Induction | 15.65 µM (IC50) | [3][9] |

| E1A/C9DN Cells | Apoptosis Induction | 16.23 µM (IC50) | [3][9] |

| PC3 (Prostate Cancer) | Antiproliferative | 1.9 µM (IC50) | [5][11] |

| LNCaP (Prostate Cancer) | Antiproliferative | 3.1 µM (IC50) | [5][11] |

| CCD-1072Sk (Normal Fibroblast) | Antiproliferative | 17.7 µM (IC50) | [5][11] |

Signaling Pathways and Cellular Effects

The multifaceted mechanism of action of this compound involves the modulation of several critical cellular signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity.

In Vitro DUB Inhibition Assay (Fluorogenic)

This assay measures the ability of this compound to inhibit the catalytic activity of a purified DUB enzyme.

-

Materials :

-

Protocol :

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the purified DUB enzyme to each well (except for no-enzyme controls).

-

Add the diluted this compound or vehicle (DMSO) to the wells.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.[12]

-

Initiate the reaction by adding the Ub-AMC substrate to all wells.[12]

-

Immediately measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically over a period of time (e.g., 30-60 minutes).[13]

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition relative to the vehicle control and calculate the EC50 value by fitting the data to a dose-response curve.

-

Cell Viability and Proliferation Assays

These assays determine the effect of this compound on cell growth and survival.

-

Crystal Violet Staining (for IC50 determination) :

-

Seed cells (e.g., PC3, LNCaP) in a 96-well plate and allow them to adhere overnight.[5][11]

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 hours).[5]

-

Remove the media and wash the cells with PBS.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cells with 0.5% crystal violet solution for 20-30 minutes.

-

Wash away excess stain with water and allow the plate to dry.

-

Solubilize the stain with a solubilizing agent (e.g., 10% acetic acid or methanol).

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[5][11]

-

-

Colony Formation Assay :

-

Seed a low number of cells in 6-well plates.

-

Treat with this compound at relevant concentrations (e.g., at the IC50 value).[5][11]

-

Incubate for 7-14 days, allowing colonies to form.

-

Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

-

Count the number of colonies (typically >50 cells) to assess long-term cell survival and proliferative capacity.[4]

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Protocol :

-

Culture cells and treat them with this compound for a specified time (e.g., 24-48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

-

Wash the cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide (PI).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content using a flow cytometer. The resulting histogram will show the percentage of cells in G0/G1, S, and G2/M phases.[4]

-

Immunoblotting

This technique is used to detect the levels of specific proteins to confirm the mechanism of action.

-

Protocol :

-

Treat cells with this compound for various time points or at different concentrations.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., HA-tag for ubiquitin, Noxa, Mcl-1, LC3, p62) overnight at 4°C.[3][4]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

This compound is a versatile isopeptidase inhibitor with demonstrated activity against both DUBs and deSUMOylases.[1][3] Its ability to induce apoptosis and mitotic arrest in cancer cells, particularly prostate and esophageal cancer models, highlights its potential as a therapeutic agent.[4][5] The compound's complex mechanism, involving the modulation of protein stability, apoptosis, and autophagy, provides multiple avenues for further investigation and therapeutic exploitation. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in oncology and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 157654-67-6 | DUB | MOLNOVA [molnova.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound suppresses esophageal squamous cell carcinoma cell proliferation in vitro by triggering spindle assembly checkpoint-mediated mitotic arrest and CREB-Noxa-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deubiquitinase (DUB) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 7. This compound | DUB | TargetMol [targetmol.com]

- 8. amsbio.com [amsbio.com]

- 9. NSC 632839 hydrochloride | CAS 157654-67-6 | F6 | this compound | Tocris Bioscience [tocris.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]

NSC632839: A Technical Guide to its DeSUMOylase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC632839 is a small molecule compound identified as a nonselective isopeptidase inhibitor. It exhibits inhibitory activity against both deubiquitinating enzymes (DUBs) and deSUMOylating enzymes, also known as Sentrin/SUMO-specific proteases (SENPs). This dual activity makes it a valuable tool for studying the intricate interplay between the ubiquitin-proteasome system and SUMOylation pathways in various cellular processes, particularly in the context of cancer biology. This technical guide provides an in-depth overview of the deSUMOylase activity of this compound, focusing on its quantitative inhibitory profile, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways.

Introduction to SUMOylation and DeSUMOylation

SUMOylation is a reversible post-translational modification where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins. This process is analogous to ubiquitination and involves a similar enzymatic cascade of E1 activating, E2 conjugating, and E3 ligating enzymes. SUMOylation plays a critical role in regulating a wide array of cellular functions, including gene transcription, DNA repair, protein stability, and subcellular localization.

The reversibility of SUMOylation is controlled by SENP enzymes, which cleave SUMO from its target proteins. The dynamic balance between SUMO conjugation and deconjugation is essential for maintaining cellular homeostasis. Dysregulation of this balance has been implicated in various diseases, including cancer, neurodegenerative disorders, and heart disease. Consequently, SENP enzymes have emerged as attractive therapeutic targets.

This compound has been identified as an inhibitor of SENP2, a key deSUMOylase, in addition to its effects on deubiquitinases. This guide will focus on the deSUMOylase inhibitory properties of this compound.

Quantitative Inhibitory Profile of this compound

This compound has been characterized as a dual inhibitor of both deubiquitinases and deSUMOylases. Its inhibitory potency has been quantified against several key enzymes, with a notable activity against the deSUMOylase SENP2. The compound also demonstrates activity against the deubiquitinases USP2 and USP7.

Table 1: In Vitro Enzyme Inhibition Data for this compound

| Enzyme Target | Enzyme Type | EC50 / IC50 (µM) | Reference(s) |

| SENP2 | DeSUMOylase | 9.8 ± 1.8 | [1][2] |

| USP2 | Deubiquitinase | 45 ± 4 | [1][2] |

| USP7 | Deubiquitinase | 37 ± 1 | [1][2] |

The data clearly indicates that this compound is more potent against the deSUMOylase SENP2 compared to the deubiquitinases USP2 and USP7, suggesting its potential as a tool to preferentially investigate the consequences of SENP2 inhibition at lower concentrations.

In cellular contexts, particularly in prostate cancer cell lines, this compound has shown significant anti-proliferative effects at low micromolar concentrations.

Table 2: Anti-proliferative Activity of this compound in Human Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Reference(s) |

| PC3 | Prostate Cancer | 1.9 | [3] |

| LNCaP | Prostate Cancer | 3.1 | [3] |

| CCD-1072Sk | Normal Fibroblast | 17.7 | [3] |

| E1A | Adenovirus-transformed cells | 15.65 | [4] |

| E1A/C9DN | Adenovirus-transformed cells | 16.23 | [4] |

The lower IC50 values in prostate cancer cells compared to normal fibroblasts suggest a potential therapeutic window for this compound in cancer treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the deSUMOylase inhibitory activity of this compound.

In Vitro DeSUMOylase Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of SENP2 by this compound using a SUMO-PLA2 fusion protein substrate.

Materials:

-

Recombinant human SENP2 enzyme

-

SUMO3-PLA2 fusion protein substrate

-

NBD C6-HPC fluorescent substrate

-

This compound (and appropriate solvent, e.g., DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, pre-incubate 20 nM of SENP2 enzyme with a range of this compound concentrations for 30 minutes at room temperature. Include a vehicle control (DMSO).

-

Initiate the reaction by adding an equal volume of a solution containing 20 nM SUMO3-PLA2 and 40 µM NBD C6-HPC.

-

Measure the increase in relative fluorescence units (RFU) at appropriate excitation and emission wavelengths for NBD (e.g., 460 nm excitation, 534 nm emission) over a 30-minute period in kinetic mode, or at a single time point within the linear range of the reaction.[1]

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the EC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Cell Viability Assay (Crystal Violet Staining)

This protocol details the use of crystal violet staining to assess the effect of this compound on the viability of adherent prostate cancer cells (e.g., PC3, LNCaP).

Materials:

-

Prostate cancer cell lines (PC3, LNCaP)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)

-

Crystal Violet Staining Solution (0.1% - 0.5% w/v in water or methanol)[5][6]

-

Solubilization solution (e.g., 10% acetic acid or methanol)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Seed prostate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[7]

-

Treat the cells with a range of this compound concentrations for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

After treatment, gently wash the cells with PBS.

-

Fix the cells by adding the fixative solution and incubating for 10-15 minutes at room temperature.

-

Remove the fixative and wash the cells with water.

-

Add the crystal violet staining solution to each well and incubate for 10-30 minutes at room temperature.[5]

-

Wash away the excess stain with water and allow the plate to air dry.

-

Solubilize the bound dye by adding the solubilization solution to each well and incubating for 15-20 minutes on a shaker.

-

Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cancer cells.

Materials:

-

Prostate cancer cell lines (PC3, LNCaP)

-

Complete cell culture medium

-

This compound

-

6-well tissue culture plates

-

Fixative solution (e.g., methanol)

-

Crystal Violet Staining Solution (0.5% w/v)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere.

-

Treat the cells with this compound at various concentrations.

-

Incubate the plates for 1-3 weeks, allowing colonies to form.[8]

-

After the incubation period, wash the colonies with PBS.

-

Fix the colonies with methanol (B129727) for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 10-30 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[8]

-

Calculate the plating efficiency and surviving fraction for each treatment condition.

Western Blot Analysis of SUMOylated Proteins

This protocol is for detecting changes in the levels of SUMOylated proteins in cells treated with this compound.

Materials:

-

Cell lines of interest

-

This compound

-

Lysis buffer containing a deSUMOylase inhibitor (e.g., N-ethylmaleimide, NEM)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-SUMO1, anti-SUMO2/3, and antibody against a specific target protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in a buffer containing NEM to preserve SUMOylated proteins.[9]

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[10]

-

Analyze the changes in the intensity of bands corresponding to SUMOylated proteins.

Signaling Pathways and Mechanism of Action

In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth and progression.[11][12] The activity of AR is regulated by various post-translational modifications, including SUMOylation. SENP enzymes, including SENP1 and SENP2, can deSUMOylate AR, which can affect its transcriptional activity and stability.[3]

By inhibiting SENP2, this compound is hypothesized to increase the SUMOylation of AR and other SENP2 substrates. This can lead to a downstream cascade of events that ultimately inhibit prostate cancer cell proliferation and survival.

The inhibition of SENP2 by this compound leads to an accumulation of SUMOylated proteins. In the context of prostate cancer, the increased SUMOylation of the Androgen Receptor can alter its transcriptional activity, leading to a reduction in the expression of genes that promote cell proliferation and survival.

Chemical and Physical Properties

A summary of the chemical and physical properties of this compound is provided for reference in experimental design.

Table 3: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 3,5-Bis[(4-methylphenyl)methylene]-4-piperidinone hydrochloride | [13] |

| Molecular Formula | C21H22ClNO | [13] |

| Molecular Weight | 339.86 g/mol | [4] |

| CAS Number | 157654-67-6 | [4] |

| Appearance | Solid | |

| Purity | >98% (by HPLC) | [13] |

| Solubility | Soluble in DMSO (e.g., 7 mg/mL) | [4] |

| Storage | Store at -20°C as a solid. In solution, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [2][4] |

Conclusion

This compound is a valuable chemical probe for studying the roles of deSUMOylation and deubiquitination in cellular physiology and disease. Its preferential inhibition of SENP2 over USP2 and USP7 at lower concentrations allows for a more targeted investigation of the SUMOylation pathway. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to explore the therapeutic potential of targeting deSUMOylases in cancer and other diseases. Further studies are warranted to elucidate the full spectrum of its cellular targets and to optimize its potential as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. clyte.tech [clyte.tech]

- 6. tpp.ch [tpp.ch]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Detection of Sumoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad.com [bio-rad.com]

- 11. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound | 157654-67-6 | DUB | MOLNOVA [molnova.com]

NSC632839: A Technical Guide to its Mechanism of Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC632839 is a small molecule inhibitor with demonstrated anti-cancer properties, primarily attributed to its ability to induce apoptosis in cancer cells. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound-induced apoptosis. It details the signaling pathways involved, presents quantitative data on its efficacy, and outlines the experimental protocols for assessing its apoptotic effects. This guide is intended to serve as a resource for researchers and professionals in the fields of oncology and drug development.

Introduction

This compound has emerged as a compound of interest in cancer research due to its pro-apoptotic activities. Identified as a non-selective isopeptidase inhibitor, it targets both deubiquitinases (DUBs) and desumoylases.[1][2][3] Specifically, it has been shown to inhibit USP2, USP7, and SENP2.[1][2][3] The induction of apoptosis by this compound is a key mechanism behind its anti-proliferative effects observed in various cancer cell lines, including esophageal squamous cell carcinoma and prostate cancer.[1][4] This guide will delve into the core mechanisms, experimental validation, and quantitative assessment of this compound-induced apoptosis.

Mechanism of Action: Signaling Pathways in Apoptosis Induction

This compound triggers apoptosis primarily through the intrinsic pathway, which is initiated by intracellular stress signals. The process begins with the inhibition of deubiquitinases, leading to an accumulation of ubiquitinated proteins and subsequent cellular stress.[4] This culminates in mitotic arrest and the activation of a cascade of events leading to programmed cell death.

A key mechanism involves the induction of M phase cell cycle arrest by triggering the activation of the Spindle Assembly Checkpoint (SAC).[4] This prolonged mitotic arrest promotes the activation of CREB, which in turn leads to Noxa-mediated apoptosis.[4] The pro-apoptotic protein Noxa is a member of the Bcl-2 family and plays a crucial role in the intrinsic apoptotic pathway.[2][4] Upregulation of Noxa, coupled with the downregulation of anti-apoptotic proteins like CIAP1, leads to the loss of mitochondrial membrane potential.[4] This mitochondrial dysregulation is a point of no return, initiating the activation of the caspase cascade.

The activation of caspase-3 is a central event in the execution phase of apoptosis.[4] this compound treatment has been shown to lead to the cleavage and activation of caspase-3.[4] Activated caspase-3 then cleaves a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[4][5] The cleavage of PARP is a hallmark of apoptosis.[4][5]

The following diagram illustrates the signaling pathway of this compound-induced apoptosis:

References

- 1. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound suppresses esophageal squamous cell carcinoma cell proliferation in vitro by triggering spindle assembly checkpoint-mediated mitotic arrest and CREB-Noxa-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration [ouci.dntb.gov.ua]

NSC632839 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the small molecule NSC632839, summarizing its known mechanisms of action, efficacy in various cancer cell lines, and the experimental protocols used for its characterization. The information is compiled to serve as a comprehensive resource for professionals in the fields of oncology research and drug development.

Core Mechanisms of Action

This compound is a multifaceted compound that exerts its anti-cancer effects through at least two distinct mechanisms: inhibition of isopeptidases and induction of mitotic arrest.

This compound functions as a non-selective inhibitor of isopeptidases, enzymes that cleave ubiquitin and SUMO protein modifications, thereby regulating protein stability and function.[1] Specifically, it has been shown to inhibit both deubiquitinating enzymes (DUBs) and deSUMOylating enzymes (SENPs).[2][3] The primary targets identified are USP2, USP7, and SENP2.[1][2]

Inhibition of USP7 is particularly relevant in cancer. USP7 typically deubiquitinates MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, this compound prevents MDM2 stabilization, leading to an accumulation of p53. This, in turn, can trigger apoptosis in cancer cells.[4]

More recent studies in esophageal squamous cell carcinoma (ESCC) have revealed a novel mechanism for this compound. The compound induces the formation of multipolar spindles during mitosis, which activates the Spindle Assembly Checkpoint (SAC).[5] This leads to a prolonged arrest in the M phase of the cell cycle. This sustained mitotic arrest ultimately triggers apoptosis through a pathway involving the transcription factor CREB and the pro-apoptotic protein Noxa, a member of the Bcl-2 family.[5]

Quantitative Data: Efficacy and Potency

The inhibitory concentration of this compound has been quantified against its enzymatic targets and in various cancer cell lines.

This table summarizes the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) of this compound against purified isopeptidase enzymes.

| Target Enzyme | Enzyme Class | EC₅₀ / IC₅₀ (µM) | Reference |

| USP2 | Deubiquitinase (DUB) | 45 ± 4 | [1][2] |

| USP7 | Deubiquitinase (DUB) | 37 ± 1 | [1][2] |

| SENP2 | deSUMOylase (SENP) | 9.8 ± 1.8 | [1][2] |

This table presents the IC₅₀ values of this compound, quantifying its anti-proliferative effect in different cell lines after 48 hours of treatment. The data highlights a degree of selectivity for cancer cells over normal fibroblasts.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| PC3 | Prostate Cancer | 1.9 | [3][6] |

| LNCaP | Prostate Cancer | 3.1 | [3][6] |

| Kyse450 | Esophageal Cancer | Not specified | [5] |

| Kyse30 | Esophageal Cancer | Not specified | [5] |

| CCD-1072Sk | Normal Fibroblasts | 17.7 | [3][6] |

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

This protocol is used to determine the IC₅₀ value of this compound in cancer cell lines.

-

Principle: The crystal violet staining method quantifies the number of viable, adherent cells following treatment with the compound.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., PC3, LNCaP) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control (DMSO) for a specified period (e.g., 48 hours).[6]

-

Staining: Remove the media and wash the cells with PBS. Fix the cells with a suitable fixative (e.g., methanol). Stain the fixed cells with 0.5% crystal violet solution.

-

Solubilization: Wash away excess stain and allow the plates to dry. Solubilize the stain from the cells using a solubilizing agent (e.g., 10% acetic acid).

-

Data Acquisition: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.[7]

-

This protocol is used to detect changes in the expression levels of specific proteins (e.g., p53, Noxa, Cyclin B1, p-ERK) following treatment with this compound.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.

-

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Use densitometry software to quantify band intensity. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH).

-

This protocol is used to measure the inhibitory effect of this compound on the enzymatic activity of purified isopeptidases like USP2 and USP7.

-

Principle: A fluorogenic substrate, such as Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) or Z-LRGG-AMC, is cleaved by the active isopeptidase, releasing a fluorescent molecule (AMC). The rate of fluorescence increase is proportional to enzyme activity.

-

Methodology:

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, 0.5 mM EDTA, 1 mM DTT, 0.1 mg/ml BSA, pH 7.5).

-

Compound Pre-incubation: In a 96- or 384-well black plate, add purified isopeptidase enzyme (e.g., USP7) to wells containing serial dilutions of this compound or vehicle control. Pre-incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Z-LRGG-AMC).[1]

-

Kinetic Measurement: Immediately begin measuring the increase in fluorescence over time using a plate reader with appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC).

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve for each concentration. Normalize the velocities to the vehicle control (100% activity) and a strong inhibitor control (0% activity). Plot the percent activity against the log of the inhibitor concentration to determine the EC₅₀ value.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound suppresses esophageal squamous cell carcinoma cell proliferation in vitro by triggering spindle assembly checkpoint-mediated mitotic arrest and CREB-Noxa-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

NSC632839 and the Ubiquitin-Proteasome System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule NSC632839 and its interaction with the ubiquitin-proteasome system (UPS). It is designed to be a comprehensive resource, detailing the compound's mechanism of action, providing quantitative data on its activity, and offering detailed protocols for key experimental assays.

Core Concepts: The Ubiquitin-Proteasome System

The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of the majority of intracellular proteins. This process is essential for maintaining protein homeostasis and regulating a multitude of cellular functions, including cell cycle progression, signal transduction, and apoptosis. The system operates through a cascade of enzymatic reactions involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3), which tag substrate proteins with polyubiquitin (B1169507) chains. These polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. Deubiquitinating enzymes (DUBs) and desumoylating enzymes can reverse this process, adding another layer of regulation.

This compound: A Dual Inhibitor of Isopeptidases

This compound is a small molecule that functions as a nonselective isopeptidase inhibitor, targeting both deubiquitinases (DUBs) and desumoylases. By inhibiting these enzymes, this compound disrupts the normal processing of ubiquitinated and sumoylated proteins, leading to their accumulation and triggering downstream cellular events, most notably apoptosis.

Mechanism of Action

This compound has been shown to inhibit several key enzymes involved in the ubiquitin and SUMO pathways. Specifically, it targets Ubiquitin-Specific Peptidase 2 (USP2), Ubiquitin-Specific Peptidase 7 (USP7), and Sentrin-Specific Peptidase 2 (SENP2). This inhibition leads to an accumulation of polyubiquitinated proteins within the cell, a hallmark of proteasome system disruption.

The downstream effects of this compound-mediated isopeptidase inhibition culminate in the induction of a unique apoptotic pathway. This pathway is characterized as being Bcl-2-dependent but apoptosome-independent. Key events in this pathway include the upregulation of the BH3-only protein Noxa and the stabilization of the IAP antagonist Smac.

Quantitative Data

The inhibitory activity of this compound has been quantified against several key isopeptidases. Additionally, its cytotoxic effects have been evaluated in various cancer cell lines. This information is crucial for designing experiments and understanding the compound's potency.

| Target Enzyme | EC50 / IC50 (µM) | Notes |

| USP2 | 45 ± 4 | Cell-free assay.[1][2][3][4] |

| USP7 | 37 ± 1 | Cell-free assay.[1][2][3][4] |

| SENP2 | 9.8 ± 1.8 | Cell-free assay.[1][2][3][4] |

| Cell Line | IC50 (µM) | Cancer Type |

| PC3 | 1.9 | Prostate Cancer |

| LNCaP | 3.1 | Prostate Cancer |

| E1A | 15.65 | Not specified |

| E1A/C9DN | 16.23 | Not specified |

| CCD-1072Sk | 17.7 | Normal Fibroblasts |

Signaling Pathways and Visualizations

The Ubiquitin-Proteasome System

The general workflow of the ubiquitin-proteasome system is initiated by the tagging of substrate proteins with ubiquitin, a process mediated by E1, E2, and E3 enzymes. This polyubiquitination marks the protein for degradation by the 26S proteasome. Deubiquitinating enzymes (DUBs) can remove these ubiquitin tags, thereby rescuing the protein from degradation.

References

- 1. Targeting Prostate Cancer Cells by an Isopeptidase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. amsbio.com [amsbio.com]

- 3. This compound suppresses esophageal squamous cell carcinoma cell proliferation in vitro by triggering spindle assembly checkpoint-mediated mitotic arrest and CREB-Noxa-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

NSC632839: A Technical Guide to a Nonselective Isopeptidase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental evaluation of NSC632839, a nonselective isopeptidase inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and workflows.

Discovery and History

This compound, chemically known as 4-piperidone, 3,5-bis[(4-methylphenyl)methylene]-hydrochloride, was first identified as a deubiquitinase (DUB) inhibitor by Aleo et al.[1]. Subsequent characterization by Nicholson et al. established it as a nonselective isopeptidase inhibitor that targets both deubiquitinases and deSUMOylases, leading to the accumulation of ubiquitinated proteins.[1]. Initial studies reported its inhibitory activity against Ubiquitin-Specific Peptidase 2 (USP2), Ubiquitin-Specific Peptidase 7 (USP7), and Sentrin-Specific Peptidase 2 (SENP2)[1]. Further research has expanded its known targets to include USP15 and Ubiquitin C-terminal Hydrolase L1 (UCHL1), highlighting its broad-spectrum activity[1].

Mechanism of Action

This compound functions as a dual inhibitor of deubiquitinating and deSUMOylating enzymes. By inhibiting these isopeptidases, it disrupts the removal of ubiquitin and SUMO (Small Ubiquitin-like Modifier) from substrate proteins. This leads to the accumulation of polyubiquitinated and polysumoylated proteins, which can trigger various cellular responses.

The primary mechanism involves the modulation of the Ubiquitin-Proteasome System (UPS), a critical pathway for protein degradation and cellular signaling.[1][2][3]. The accumulation of ubiquitinated proteins can induce proteotoxic stress and activate downstream signaling cascades.

Key cellular processes affected by this compound include:

-

Apoptosis: this compound is a known inducer of apoptosis.[1][4][5]. It can sustain caspase-3/caspase-7 activity even in the absence of a functional caspase-9[4]. The apoptotic activity may be mediated by interfering with the ubiquitin-proteasome system and stabilizing pro-apoptotic factors[1][6].

-

Cell Cycle Arrest: In esophageal squamous cell carcinoma cells, this compound has been shown to cause the formation of multipolar spindles, leading to a spindle assembly checkpoint-dependent mitotic arrest.[1].

-

Autophagy: The compound can also trigger pro-survival autophagy, which may represent a cellular defense mechanism against its cytotoxic effects[1].

At lower micromolar concentrations, SENP2 is a particularly sensitive target, suggesting that in certain cellular contexts, such as prostate cancer, the anti-proliferative effects of this compound may be primarily driven by the inhibition of desumoylation.[6].

Quantitative Data

The inhibitory activity and cytotoxic effects of this compound have been quantified across various targets and cell lines. The following tables summarize the key half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values reported in the literature.

Table 1: In Vitro Enzymatic Inhibition

| Target Enzyme | EC₅₀ (µM) |

| USP2 | 45 ± 4 |

| USP7 | 37 ± 1 |

| SENP2 | 9.8 ± 1.8 |

Table 2: In Vitro Cellular Activity (IC₅₀)

| Cell Line | Cell Type | IC₅₀ (µM) | Effect |

| E1A | Human Embryonic Kidney | 15.65 | Apoptosis |

| E1A/C9DN | Caspase-9 Deficient | 16.23 | Apoptosis |

| LNCaP | Prostate Cancer | 3.1 | Anti-proliferative |

| PC3 | Prostate Cancer | 1.9 | Anti-proliferative |

| CCD-1072Sk | Normal Fibroblast | 17.7 | Anti-proliferative |

Signaling Pathways

This compound impacts several critical cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the primary mechanisms of action.

Caption: this compound inhibits DUBs and deSUMOylases, leading to protein accumulation and cellular responses.

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Isopeptidase Inhibition Assay

This protocol is adapted from methodologies used to determine the EC₅₀ values of this compound against purified isopeptidases.[7].

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of purified USP2, USP7, and SENP2.

Materials:

-

Purified recombinant human USP2, USP7, or SENP2

-

This compound

-

Ubiquitin-PLA₂ (Ub-PLA₂) or SUMO3-PLA₂ fusion protein substrate

-

NBD C6-HPC fluorescent substrate for PLA₂

-

Assay Buffer (e.g., Tris-based buffer, pH 7.5, containing DTT and BSA)

-

N-Ethylmaleimide (NEM) as a positive control inhibitor

-

DMSO as a vehicle control

-

96-well microplate (black, flat-bottom)

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 96-well plate, add the purified isopeptidase (e.g., 40 nM USP2/USP7 or 20 nM SENP2) to each well.

-

Add the diluted this compound, NEM, or vehicle control to the wells.

-

Pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding an equal volume of the substrate mix (e.g., 60 nM Ub-PLA₂ and 40 µM NBD C6-HPC for USP assays).

-

Measure the fluorescence intensity (Relative Fluorescence Units, RFU) at a single time point within the initial linear range of the reaction (e.g., 30-50 minutes).

-

Normalize the RFU values: 0% inhibition is defined by the vehicle control, and 100% inhibition by the NEM control.

-

Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the EC₅₀ value.

Caption: Workflow for the in vitro isopeptidase inhibition assay.

Cell Proliferation and Colony Formation Assay

This protocol is based on methods used to assess the anti-proliferative and anti-clonogenic effects of this compound on cancer cell lines.[6].

Objective: To determine the long-term effect of this compound on the ability of a single cell to proliferate and form a colony.

Materials:

-

Cancer cell line of interest (e.g., PC3 prostate cancer cells)

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

6-well plates

-

Crystal Violet staining solution (e.g., 0.5% in methanol)

Procedure:

-

Initial Treatment: Seed cells (e.g., 2 x 10⁵ PC3 cells) in 6-well plates and allow them to adhere for 24 hours.

-

Treat the cells with the desired concentration of this compound (e.g., the predetermined IC₅₀ value) or DMSO for 24-48 hours.

-

Reseeding: After treatment, harvest the cells by trypsinization and perform a viable cell count.

-

Reseed a low density of viable cells (e.g., 300-500 cells) into new 6-well plates containing fresh medium.

-

Colony Growth: Incubate the plates for 10-14 days, allowing sufficient time for colonies to form. The medium can be refreshed every 3-4 days.

-

Staining: Once colonies are visible to the naked eye, remove the medium and wash the wells gently with PBS.

-

Fix the colonies with cold methanol (B129727) for 10-15 minutes.

-

Remove the methanol and stain the colonies with Crystal Violet solution for 20-30 minutes.

-

Wash the wells with water to remove excess stain and allow the plates to air dry.

-

Quantification: Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.

Apoptosis Assay by Flow Cytometry

This is a general protocol for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining, a method cited in studies investigating this compound's effects.

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

-

Cells treated with this compound or vehicle control

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-